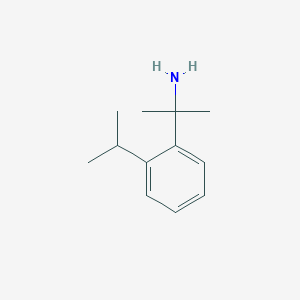
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as DMSB and is a sulfonamide derivative.
Applications De Recherche Scientifique
DMSB has been extensively studied for its potential applications in drug development. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. Several studies have demonstrated the efficacy of DMSB in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, DMSB has been shown to reduce inflammation and pain in animal models of arthritis.
Mécanisme D'action
The mechanism of action of DMSB is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation and pain. Additionally, DMSB has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects
DMSB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively. Additionally, DMSB has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the activity of anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMSB in lab experiments is its ability to inhibit the activity of COX-2 and LOX, which makes it a useful tool for studying the role of these enzymes in inflammation and pain. Additionally, DMSB has been shown to induce apoptosis in cancer cells, which makes it a useful tool for studying the mechanisms of apoptosis in cancer cells.
One limitation of using DMSB in lab experiments is its potential toxicity. Although DMSB has been shown to be relatively non-toxic in animal studies, further studies are needed to determine its safety in humans. Additionally, DMSB may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on DMSB. One area of research is the development of DMSB-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of DMSB and its potential off-target effects. Finally, studies are needed to determine the safety and efficacy of DMSB in humans.
Méthodes De Synthèse
The synthesis of DMSB involves the reaction of 4-aminobenzamide with 2-(3-methylthiophen-2-yl)ethanol in the presence of dimethyl sulfate and sodium hydroxide. The resulting product is then treated with sulfamic acid to obtain DMSB. This method has been used successfully in several studies and is considered a reliable method for the synthesis of DMSB.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-11-8-9-23-15(11)14(19)10-17-16(20)12-4-6-13(7-5-12)24(21,22)18(2)3/h4-9,14,19H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKVMLKGZUZGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2898642.png)
![3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2898643.png)
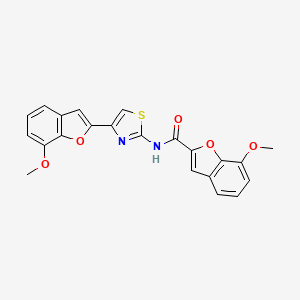
![4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2898648.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2898651.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2898653.png)

![2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2898656.png)

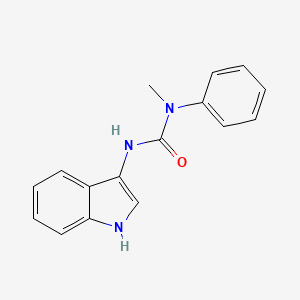
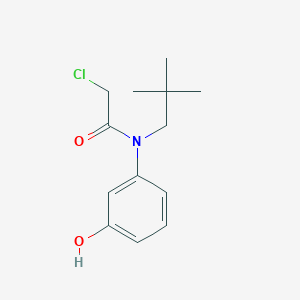
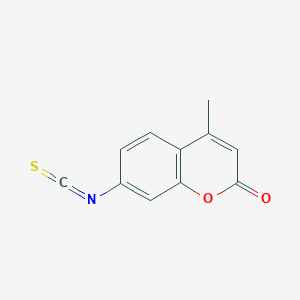
![6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2898664.png)
